The Role of 3,4-Dehydro-L-proline Amide in Peptidomimetic Design: A Technical Guide
The Role of 3,4-Dehydro-L-proline Amide in Peptidomimetic Design: A Technical Guide
Abstract
In the landscape of modern drug discovery and peptide science, the strategic modification of peptide structures to enhance their therapeutic potential is of paramount importance. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This technical guide provides an in-depth exploration of 3,4-dehydro-L-proline (Dhp), a conformationally constrained proline analog, with a specific focus on its C-terminal amide form, in the design and development of novel peptidomimetics. We will delve into the synthetic methodologies, conformational properties, and strategic applications of this unique building block, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential in their work.
Introduction: The Quest for Enhanced Peptide Therapeutics
Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity and potency. However, their translation into effective therapeutics is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Peptidomimetic design seeks to address these challenges by introducing non-natural amino acids or modified backbones to impart desirable physicochemical properties.
Proline, with its unique cyclic structure, plays a critical role in dictating the conformation of peptides, often inducing turns and restricting backbone flexibility.[1] Consequently, proline analogs are powerful tools in peptidomimetic chemistry, allowing for the fine-tuning of peptide secondary structure.[2][3][4] Among these, 3,4-dehydro-L-proline stands out due to the introduction of a double bond in its pyrrolidine ring, which has profound effects on its conformational preferences and, by extension, the structure and function of the peptides into which it is incorporated.[5]
Conformational Landscape of 3,4-Dehydro-L-proline
The defining feature of 3,4-dehydro-L-proline is the Cγ=Cδ double bond, which significantly flattens the pyrrolidine ring compared to the puckered conformations of proline.[6] This planarity has several important consequences for peptide structure:
-
Restricted Dihedral Angles: The flattened ring restricts the range of accessible backbone dihedral angles (φ and ψ), pre-organizing the peptide backbone into specific conformations. Crystal structure analysis of acetyl-L-3,4-dehydroproline amide has revealed φ and ψ values corresponding to a collagen-like conformation.[4][7] In other model peptides, the φ-angle has been observed to be around -67° to -69°, which is typical for a proline residue, suggesting that while the ring is flatter, the overall backbone conformation can be similar to that induced by proline.[6]
-
Influence on Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these isomers can be a rate-limiting step in protein folding. The 3,4-double bond in Dhp has been shown to increase the energy barrier for cis-trans isomerization, effectively acting as a "structural freezer" for the peptide backbone.[6] This property can be exploited to lock a peptide into a specific, bioactive conformation.
-
Propensity for Beta-Turns: The conformational constraints imposed by 3,4-dehydroproline make it a potent inducer of β-turns, which are critical secondary structures for molecular recognition and biological activity.[2][8][9] While proline itself is a well-known β-turn inducer, the specific geometry of the turn can be modulated by using analogs like Dhp.
The following diagram illustrates the key structural differences between L-proline and 3,4-dehydro-L-proline.
Caption: Comparison of L-proline and 3,4-dehydro-L-proline structures.
Quantitative Conformational Data
The table below summarizes key conformational parameters for 3,4-dehydro-L-proline derivatives compared to L-proline.
| Parameter | L-Proline Derivative | 3,4-Dehydro-L-proline Derivative | Reference(s) |
| Ring Pucker | Cγ-endo or Cγ-exo | Relatively flat | [6] |
| φ (phi) Angle | ~ -60° to -75° | ~ -67° to -69° | [6] |
| ψ (psi) Angle | Varies | Collagen-like in some structures | [4][7] |
| Cis/Trans Isomerization Barrier | Lower | Higher | [6] |
Synthesis of 3,4-Dehydro-L-proline Amide and its Derivatives
The successful incorporation of 3,4-dehydro-L-proline amide into peptidomimetics relies on robust synthetic methodologies. This section provides an overview of the key synthetic steps, from the preparation of the protected amino acid to its incorporation into a peptide chain.
Synthesis of N-Protected 3,4-Dehydro-L-proline
Commercially available 3,4-dehydro-L-proline can be protected with standard protecting groups for peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).
The following diagram outlines the general workflow for the synthesis of Fmoc-3,4-dehydro-L-proline.
Caption: Workflow for the synthesis of Fmoc-3,4-dehydro-L-proline.
Synthesis of 3,4-Dehydro-L-proline Amide from the Protected Acid
The conversion of N-protected 3,4-dehydro-L-proline to its primary amide is a crucial step for many peptidomimetic applications. This can be achieved through standard amide bond formation protocols.
Experimental Protocol: Synthesis of Fmoc-3,4-dehydro-L-prolinamide
-
Activation: Dissolve Fmoc-3,4-dehydro-L-proline (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide). Add a coupling reagent such as HBTU (0.95 equivalents) and an amine base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amidation: To the activated amino acid solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Fmoc-3,4-dehydro-L-prolinamide.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3,4-dehydro-L-proline can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11][]
Experimental Protocol: SPPS using Fmoc-3,4-dehydro-L-proline
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amides. Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Coupling of Fmoc-3,4-dehydro-L-proline:
-
Pre-activate Fmoc-3,4-dehydro-L-proline (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU (2.9-4.9 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 1-2 minutes.[]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Peptidomimetic Design: Case Studies
The unique conformational properties of 3,4-dehydro-L-proline amide have been leveraged to enhance the biological activity and stability of various bioactive peptides.
Tuftsin Analogs: Enhancing Phagocytic Activity
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that stimulates phagocytosis.[13][14] An analog where proline is replaced by 3,4-dehydro-L-proline, [Δ³-Pro³]-tuftsin, was synthesized to investigate the impact of this modification on its biological activity.[15]
The synthesis was performed using solid-phase methodology, and the resulting analog was purified by HPLC.[15] Biological assays revealed that while the chemotactic and bactericidal activities were similar to native tuftsin, the phagocytic activity of polymorphonuclear leukocytes treated with the dehydroproline analog was significantly enhanced.[15]
Table 2: Biological Activity of [Δ³-Pro³]-tuftsin compared to Tuftsin
| Activity | Tuftsin | [Δ³-Pro³]-tuftsin | Reference |
| Chemotactic Effect (10 µg/ml) | Significant | Similar to Tuftsin | [15] |
| Bactericidal Activity | Similar | Similar to Tuftsin | [15] |
| Phagocytic Index (0.4-1.0 µg/ml) | Baseline | 2-4 times higher than Tuftsin | [15] |
This case study demonstrates that the introduction of 3,4-dehydroproline can lead to a significant and specific enhancement of a desired biological activity, likely due to the adoption of a more favorable conformation for receptor binding.
Bradykinin Analogs: Probing Receptor Interactions
Future Perspectives and Conclusion
3,4-Dehydro-L-proline amide is a versatile and powerful tool in the arsenal of the peptide chemist and drug designer. Its ability to impose well-defined conformational constraints on the peptide backbone allows for the rational design of peptidomimetics with enhanced biological activity, improved metabolic stability, and refined receptor selectivity.
Future research in this area will likely focus on:
-
Exploring a wider range of therapeutic targets: The application of Dhp-containing peptidomimetics is expected to expand beyond the examples discussed here to include a broader array of G-protein coupled receptors, enzymes, and protein-protein interactions.
-
Development of novel synthetic methodologies: More efficient and stereoselective methods for the synthesis of substituted 3,4-dehydroproline analogs will enable the exploration of a wider chemical space.[13][15][17]
-
Computational and structural studies: Advanced computational modeling and high-resolution structural biology techniques will provide deeper insights into the precise conformational effects of 3,4-dehydroproline in different peptide contexts, further guiding the design of next-generation peptidomimetics.
References
-
Amoscato, A. A., Babcock, G. F., & Nishioka, K. (1984). Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. Peptides, 5(3), 489-494. [Link]
-
Cabrele, C., & Beck-Sickinger, A. G. (2000). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
-
Fisher, G. H., Marlborough, D. I., Ryan, J. W., & Felix, A. M. (1978). L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation. Archives of biochemistry and biophysics, 189(1), 81–85. [Link]
-
Fridkin, M., & Najjar, V. A. (1989). Tuftsin: its chemistry, biology, and clinical potential. Critical reviews in biochemistry and molecular biology, 24(1), 1-40. [Link]
-
G. Tuchscherer, M. Mutter (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ψPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA. [Link]
-
Karle, I. L., & Balaram, P. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(5), 975-987. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Pal, D., & Chakrabarti, P. (1998). Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers. Journal of molecular biology, 284(5), 1547–1557. [Link]
-
Pál-Tóth, D., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 57-64. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in protein chemistry, 37, 1-109. [Link]
-
Woolfson, D. N., & Williams, D. H. (1990). The influence of proline residues on alpha-helical structure. FEBS letters, 277(1-2), 185–188. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
- Google Patents. (2018). A kind of synthetic method of L prolineamides. (CN107641092A).
-
Gera, L., et al. (2012). Pharmacological evidence of bradykinin regeneration from extended sequences that behave as peptidase–activated B2 receptor agonists. British journal of pharmacology, 165(6), 1836–1849. [Link]
-
Merck Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Retrieved from [Link]
-
Rhaleb, N. E., et al. (1990). Structure-activity studies on bradykinin and related peptides: agonists. British journal of pharmacology, 99(3), 445–448. [Link]
-
Wikipedia. (n.d.). Bradykinin. Retrieved from [Link]
-
Marceau, F., et al. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International journal of molecular sciences, 22(5), 2383. [Link]
-
Wieczorek, Z., & Siemion, I. Z. (2015). Tuftsin-Properties and Analogs. Current protein & peptide science, 16(6), 523–532. [Link]
-
Mbah, C. J. (2021). Bradykinin Pathway and Pathological States: Potential Therapeutic Agents against Such States. American Journal of Pharmacology and Pharmacotherapeutics, 4(1), 1030. [Link]
-
Karle, I. L., & Balaram, P. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(5), 975-987. [Link]
-
Turk, J., Needleman, P., & Marshall, G. R. (1975). Alkylating analogs of bradykinin. Journal of medicinal chemistry, 18(11), 1135–1139. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation data for the use of bradykinin and substance P protease activity assays with capillary blood and blood cards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Bradykinin - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity studies on bradykinin and related peptides: agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
